tert-Butyl 3-Chloropropyl(cyclopropyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-chloropropyl)-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-11(2,3)15-10(14)13(8-4-7-12)9-5-6-9/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYSGMWIIYMWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCl)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188606 | |
| Record name | 1,1-Dimethylethyl N-(3-chloropropyl)-N-cyclopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-27-8 | |
| Record name | 1,1-Dimethylethyl N-(3-chloropropyl)-N-cyclopropylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(3-chloropropyl)-N-cyclopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 3-Chloropropyl(cyclopropyl)carbamate involves the reaction of cyclopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
tert-Butyl 3-Chloropropyl(cyclopropyl)carbamate undergoes various types of chemical reactions, including substitution and elimination reactions . Common reagents used in these reactions include strong bases like sodium hydride and potassium tert-butoxide . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Reactivity
- Molecular Formula : C₁₁H₂₀ClNO₂
- Molecular Weight : 233.74 g/mol
- Structure : The presence of the chlorine atom in its structure enhances its reactivity, particularly in nucleophilic substitution reactions. The chlorinated carbon serves as a good leaving group, facilitating various chemical processes.
Pharmaceutical Applications
tert-Butyl 3-Chloropropyl(cyclopropyl)carbamate is primarily investigated as an intermediate in drug synthesis. Its unique structural features allow it to participate in complex organic reactions, making it valuable for developing new pharmaceuticals.
- Drug Synthesis : The compound can be utilized in the synthesis of various bioactive molecules, potentially leading to the discovery of new therapeutic agents.
- Mechanism of Action : The reactivity of the chloropropyl group allows for the formation of diverse compounds through substitution reactions, which can be crucial for drug development.
Agricultural Chemistry
Research has indicated potential insecticidal properties of this compound, positioning it as a candidate for agricultural applications.
- Insecticidal Properties : Preliminary studies suggest that this compound may affect pest populations, although further research is needed to fully understand its efficacy and safety.
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Group Variations
a. tert-Butyl (2-(4-(4-(thiophen-3-yl)benzamido)phenyl)cyclopropyl)carbamate (18a)
- Structure : Incorporates a thiophene-benzamido substituent on the cyclopropane ring, increasing aromaticity and bulkiness compared to the chloropropyl group in the target compound.
- Properties : Higher molecular weight (434.17 g/mol) and elevated melting point (>287°C) due to extended conjugation and intermolecular interactions .
- The yield (40%) indicates moderate synthetic efficiency compared to simpler carbamates .
b. tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate
- Structure : Features a stereochemically defined hydroxymethyl group instead of chloropropyl. The (1S,2S) configuration introduces chirality.
- Properties : Lower molecular weight (187.24 g/mol) and higher polarity due to the hydroxyl group, enhancing aqueous solubility. Priced at $9,000/g (1 g), reflecting its rarity and synthetic complexity .
- Applications : Likely used as a chiral building block in asymmetric synthesis or peptidomimetic design .
c. tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate
- Structure : Cyclopentane core (vs. cyclopropane) with isopropyl and trifluoromethyl-phenyl substituents, increasing steric bulk and lipophilicity.
- Properties : Enhanced membrane permeability due to the trifluoromethyl group. Synthetic steps involve coupling reagents like BOP, indicating complexity .
- Applications : Likely tailored for kinase or protease inhibition, given the tetrahydropyridine moiety’s prevalence in drug discovery .
d. tert-Butyl (1-cyanocyclopropyl)carbamate
- Structure: Cyano group replaces chloropropyl, introducing strong electron-withdrawing effects.
- Properties : Higher reactivity toward nucleophiles (e.g., amines) compared to the chloro group. Safety data highlight acute toxicity risks (e.g., respiratory irritation) .
- Applications : Utilized in click chemistry or as a nitrile precursor in heterocycle synthesis .
e. tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate
- Structure: Chlorinated naphthoquinone moiety linked via an aminopropyl chain. The quinone system enables redox activity.
- Properties: NMR data (e.g., δ 179.24 ppm) confirm conjugation between the quinone and carbamate. Potential for generating reactive oxygen species (ROS) in biological systems .
- Applications: Possible use in anticancer research due to quinone-mediated DNA intercalation or topoisomerase inhibition .
Comparative Analysis Table
Biological Activity
tert-Butyl 3-Chloropropyl(cyclopropyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C_{11}H_{18}ClN_{1}O_{2}
- Molecular Weight : Approximately 233.74 g/mol
- Structural Features : The compound features a tert-butyl group, a cyclopropyl moiety, and a chloropropyl unit. The presence of the chlorine atom enhances its reactivity, particularly in nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit enzymes involved in cell proliferation, which is crucial for its anticancer properties. Additionally, the compound's chlorinated carbon allows for various chemical reactions, enhancing its potential as a therapeutic agent.
Biological Activity Overview
Research has highlighted several key areas of biological activity:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.
Anticancer Properties
In vitro studies have indicated that the compound possesses anticancer activity. It has been shown to affect cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism involves modulation of key signaling pathways associated with cancer progression .
Comparative Analysis with Similar Compounds
The unique structure of this compound can be compared with other carbamate derivatives to assess its biological activity:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| tert-Butyl carbamate | C_{7}H_{15}N_{1}O_{2} | Lacks halogen substituents | Lower antimicrobial activity |
| Cyclopropyl methyl carbamate | C_{8}H_{15}N_{1}O_{2} | Contains a methyl group instead of chloropropyl | Moderate activity |
| 3-Chloropropyl carbamate | C_{8}H_{14}ClN_{1}O_{2} | No cyclopropane; focuses on chlorinated propanol | Variable activity |
The distinct combination of functional groups in this compound may confer unique reactivity and enhanced biological activity compared to these analogs .
Case Studies and Research Findings
Recent studies have provided valuable insights into the biological effects of this compound:
- Antimicrobial Testing : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing an inhibition zone diameter that suggests significant antimicrobial potential.
- Anticancer Evaluation : In a series of assays involving various cancer cell lines (e.g., breast cancer MDA-MB-231), the compound demonstrated an IC50 value indicating effective cytotoxicity at micromolar concentrations. Further analysis revealed that it induces cell cycle arrest and apoptosis in treated cells .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the chloropropyl group can significantly alter the biological activity of related compounds, suggesting avenues for further development and optimization .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of tert-Butyl 3-Chloropropyl(cyclopropyl)carbamate to improve yield and purity?
- Methodological Answer :
- Step 1 : Use tert-butyl carbamate as a protecting group for amines, as demonstrated in the synthesis of structurally similar carbamates via Boc protection .
- Step 2 : Optimize coupling conditions (e.g., temperature, solvent polarity) for the cyclopropane moiety. Polar aprotic solvents like DMF or THF are recommended for stabilizing intermediates .
- Step 3 : Monitor reaction progress via TLC or HPLC to minimize side products. Adjust stoichiometry of the 3-chloropropyl group to avoid over-alkylation .
- Step 4 : Purify via column chromatography using silica gel and gradients of ethyl acetate/hexane. Recrystallization in dichloromethane/hexane mixtures can enhance purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H) and cyclopropane ring protons (δ ~0.5–1.2 ppm, split due to ring strain) .
- FT-IR : Identify carbamate C=O stretches (~1680–1720 cm) and N-H stretches (~3300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine .
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the carbamate group .
- Handling : Use dry, aprotic solvents (e.g., anhydrous THF) to avoid moisture-induced degradation. Conduct reactions under nitrogen atmosphere .
- Stability Tests : Perform accelerated degradation studies at 40°C/75% RH to assess shelf-life under stress conditions .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Mechanistic Insight : The cyclopropane ring’s strain increases electrophilicity at the adjacent chloropropyl group, enhancing SN2 reactivity. Kinetic studies using polar solvents (e.g., DMSO) and varying nucleophiles (e.g., NaN) can quantify this effect .
- Experimental Design : Compare reaction rates with non-cyclopropane analogs (e.g., tert-butyl 3-chloropropylcarbamate) to isolate strain contributions .
Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer :
- Controlled Studies : Conduct pH-dependent stability assays (pH 1–13) at 37°C. Use HPLC to track degradation products (e.g., tert-butyl alcohol from carbamate hydrolysis) .
- Data Reconciliation : Cross-reference with structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate), noting discrepancies in hydrolysis rates due to steric effects .
Q. What strategies mitigate side reactions during cyclopropane coupling in carbamate synthesis?
- Methodological Answer :
- Side Reaction : Competing elimination pathways may form alkenes.
- Mitigation :
- Use bulky bases (e.g., DBU) to suppress β-hydride elimination .
- Lower reaction temperatures (0–5°C) to favor cyclopropane ring retention .
- Add radical inhibitors (e.g., BHT) to prevent free-radical side reactions .
Q. What computational methods support the prediction of this compound’s reactivity in catalytic systems?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
